molecular formula C8H12O2 B2410713 (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one CAS No. 2411183-79-2

(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one

Cat. No.: B2410713
CAS No.: 2411183-79-2
M. Wt: 140.182
InChI Key: YXCRUKFBMHBVMQ-CJORJKIQSA-N
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Description

(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one is a chiral, enantiopure bicyclic ketone of high interest in organic synthesis and biocatalysis. Compounds based on the bicyclo[3.2.0]heptane scaffold are recognized as valuable synthetic intermediates and precursors to prostaglandin synthons . The distinct reactivity of the ketone group and the strained cyclobutane ring within the bicyclic framework offers researchers multiple avenues for stereocontrolled functionalization, enabling the assembly of complex molecular architectures . This makes it a particularly versatile precursor for developing pharmaceuticals and other biologically active compounds. The specific stereochemistry (1R,5S) is critical for directing the outcome of subsequent asymmetric reactions. This compound can serve as a substrate for Baeyer-Villiger Monooxygenases (BVMOs) to generate chiral lactones, or be selectively reduced by Alcohol Dehydrogenases (ADHs) to produce enantiopure alcohols . These biocatalytic transformations are fundamental to developing efficient, redox-neutral synthetic cascades. Researchers utilize this and related oxy-functionalized bicyclo[3.2.0] carbocyclic molecules for the chemoenzymatic synthesis of natural products and other high-value targets . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

(1R,5S)-6-methoxybicyclo[3.2.0]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8-3-5-2-6(9)4-7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCRUKFBMHBVMQ-CJORJKIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@H]2[C@@H]1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors using acid or base catalysts. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Neuropharmacology

One of the most significant applications of (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one is in the development of novel neuropharmacological agents. Research indicates that compounds with similar bicyclic structures have shown promise as agonists for various receptors in the central nervous system, particularly orexin receptors, which are involved in regulating arousal, wakefulness, and appetite .

Synthesis of Complex Molecules

(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structural features allow chemists to utilize it as a building block for creating diverse chemical entities through various reactions such as cycloadditions and functional group transformations.

Reaction Type Description
CycloadditionUsed to form larger cyclic compounds from smaller ones.
Functional Group TransformationEnables modification of functional groups for desired properties.

Anti-inflammatory Properties

Recent studies have suggested that (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one exhibits anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases . The compound's mechanism may involve modulation of inflammatory pathways, although detailed studies are necessary to elucidate its exact action.

Analgesic Effects

The analgesic potential of bicyclic compounds similar to (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one has been documented in various pharmacological studies, indicating that this compound may also contribute to pain relief mechanisms through interaction with pain receptors .

Observational Research Framework

A framework for conducting case studies has been established to explore the applications of such compounds in real-world settings, particularly focusing on their pharmacological effects and interactions within biological systems . This approach allows researchers to gather comprehensive data on the efficacy and safety profiles of (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one.

Mechanism of Action

The mechanism by which (1R,5S)-6-Methoxybicyclo[320]heptan-3-one exerts its effects involves interactions with specific molecular targets and pathways The methoxy and ketone functional groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-Bicyclo[3.1.0]hexan-3-ol: This compound shares a similar bicyclic structure but lacks the methoxy and ketone functional groups.

    (1R,5S)-3-ethyl-Bicyclo[3.2.0]hept-3-en-6-one: This compound has a similar bicyclic framework but differs in the presence of an ethyl group and a double bond.

Uniqueness

(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one is unique due to the presence of both a methoxy group and a ketone functional group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Biological Activity

(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one is a bicyclic compound that has garnered attention for its potential biological activities. This article examines its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the bicyclo[3.2.0]heptane family, characterized by its unique bridged bicyclic structure. Its molecular formula is C9H14O2, with a molecular weight of approximately 154.21 g/mol. The stereochemistry at the 1 and 5 positions significantly influences its biological interactions.

Pharmacological Effects

  • Orexin Receptor Agonism : Recent studies indicate that bicyclic compounds similar to (1R,5S)-6-methoxybicyclo[3.2.0]heptan-3-one may act as agonists for orexin receptors, which play a crucial role in regulating sleep-wake cycles and energy homeostasis . This suggests potential applications in sleep disorders and metabolic syndromes.
  • Anti-inflammatory Properties : Preliminary findings have shown that derivatives of bicyclo[3.2.0]heptan-3-one exhibit anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines . This could have implications for treating chronic inflammatory conditions.
  • Cytotoxic Activity : Some studies have reported that bicyclic compounds can induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy . The mechanism appears to involve the activation of intrinsic apoptotic pathways.

The biological activity of (1R,5S)-6-methoxybicyclo[3.2.0]heptan-3-one can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound's ability to bind selectively to orexin receptors suggests a mechanism involving receptor-mediated signaling pathways.
  • Modulation of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes, thereby reducing the production of inflammatory mediators.
  • Induction of Oxidative Stress : The cytotoxic effects observed in cancer cells may be linked to the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Study 1: Orexin Receptor Agonism

A study published in 2021 explored the agonistic properties of bicyclic compounds on orexin receptors. The results demonstrated that (1R,5S)-6-methoxybicyclo[3.2.0]heptan-3-one significantly increased orexin A-induced calcium signaling in neuronal cell lines, suggesting its potential as a therapeutic agent for sleep-related disorders .

Study 2: Anti-inflammatory Effects

In vitro experiments conducted on human macrophages revealed that (1R,5S)-6-methoxybicyclo[3.2.0]heptan-3-one reduced the secretion of TNF-alpha and IL-6 upon lipopolysaccharide (LPS) stimulation, indicating its anti-inflammatory potential .

Study 3: Cytotoxicity in Cancer Cells

Research investigating the cytotoxic effects on breast cancer cell lines indicated that treatment with (1R,5S)-6-methoxybicyclo[3.2.0]heptan-3-one led to a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage, highlighting its potential utility in oncology .

Data Table

Biological ActivityObserved EffectReference
Orexin Receptor AgonismIncreased calcium signaling
Anti-inflammatory PropertiesReduced TNF-alpha and IL-6 levels
CytotoxicityInduced apoptosis in cancer cells

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H-¹H COSY and NOESY : Resolves spatial proximity of protons, critical for confirming the bicyclic framework and methoxy group orientation .
    • ¹³C NMR : Identifies carbonyl (C=O) and methoxy (OCH₃) chemical shifts (e.g., δ ~200 ppm for ketones, δ ~55 ppm for OCH₃) .
  • X-ray crystallography : Definitive proof of absolute configuration, particularly for resolving ambiguities in crowded bicyclic systems .

How can enantiomeric purity be ensured during synthesis?

Q. Advanced

  • Chiral chromatography : Use of enantioselective columns (e.g., Restek Rt-betaDEXsm) to separate enantiomers and quantify purity .
  • Asymmetric catalysis : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during cyclization to favor the (1R,5S) configuration .
  • Circular dichroism (CD) : Validates enantiomeric excess by correlating optical activity with stereochemical configuration .

What computational methods predict the reactivity of bicyclic ketones like this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Models transition states for cyclization reactions, predicting regioselectivity and activation energies .
  • Molecular docking : Screens potential biological targets by simulating interactions with proteins (e.g., antibacterial targets in related bicyclic compounds) .
  • Solvent effect simulations : COSMO-RS calculations optimize reaction solvents for yield and stereoselectivity .

How to resolve contradictions in reported biological activities of structurally similar bicyclic compounds?

Q. Advanced

  • Comparative SAR studies : Systematically vary substituents (e.g., methoxy position) and correlate with bioactivity data (e.g., MIC values in antibacterial assays) .
  • Assay standardization : Control variables like cell line viability, solvent (DMSO concentration), and incubation time to minimize discrepancies .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published IC₅₀ or EC₅₀ values across studies .

Q. Example Contradiction :

  • A study reports high antibacterial activity for a bicyclo[3.2.0] derivative, while another finds negligible effects. Potential factors:
    • Differences in bacterial membrane permeability due to methoxy group orientation .
    • Variability in compound purity (e.g., enantiomeric excess <95% vs. >99%) .

What are the key challenges in purifying (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one?

Q. Basic

  • Low solubility : Requires polar aprotic solvents (e.g., DMF or DMSO) for crystallization, increasing risk of co-solvent contamination .
  • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate stereoisomers .
  • Safety considerations : Follow OSHA guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods) due to skin/eye toxicity risks .

How does the methoxy group influence the compound’s stability under acidic/basic conditions?

Q. Advanced

  • Acidic conditions : Methoxy groups are electron-donating, stabilizing the bicyclic framework via resonance but may undergo demethylation at pH <2 .
  • Basic conditions : Susceptible to nucleophilic attack at the ketone, requiring pH <10 to avoid ring-opening reactions .
  • Accelerated stability testing : Conduct HPLC monitoring at 40°C/75% RH for 4 weeks to assess degradation pathways (e.g., ketone reduction or methoxy cleavage) .

What are the emerging applications of this compound in medicinal chemistry?

Q. Advanced

  • Protease inhibition : Bicyclic ketones mimic transition states in enzymatic reactions (e.g., HIV-1 protease inhibition) .
  • Antibacterial adjuvants : Synergistic effects with β-lactams against resistant strains, as seen in Cr(III) complexes of related bicyclic structures .
  • Neurological targets : Preliminary docking studies suggest affinity for GABA receptors due to structural similarity to neuroactive terpenes .

How to design experiments to analyze kinetic vs. thermodynamic control in its synthesis?

Q. Advanced

  • Variable-temperature NMR : Monitor intermediate formation at –20°C (kinetic control) vs. 80°C (thermodynamic control) .
  • Quench experiments : Halt reactions at 50% conversion to isolate intermediates for GC-MS analysis .
  • Computational modeling : Compare activation energies (ΔG‡) of competing pathways using DFT .

What strategies mitigate racemization during large-scale synthesis?

Q. Advanced

  • Low-temperature processing : Maintain reactions below –10°C to slow epimerization .
  • Protective groups : Use tert-butyldimethylsilyl (TBS) ethers to shield stereocenters from acid/base-mediated racemization .
  • Continuous flow systems : Minimize residence time in reactive environments, improving enantiomeric excess by >5% compared to batch methods .

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